(4-Formylfuran-3-yl)boronic acid CAS 27339-36-2
(4-Formylfuran-3-yl)boronic acid CAS 27339-36-2
An In-Depth Technical Guide on:
CAS: 27339-36-2 | Formula: C₅H₅BO₄ | MW: 139.90 g/mol [1][2][3]
Executive Summary: The Strategic Value of 3,4-Substitution
In the landscape of medicinal chemistry, furan scaffolds are ubiquitous bioisosteres for phenyl and thiophene rings. However, the vast majority of commercially available furan building blocks are substituted at the 2- and 5-positions (alpha-positions).
(4-Formylfuran-3-yl)boronic acid (CAS 27339-36-2) represents a high-value "beta-substituted" intermediate. Its 3,4-substitution pattern allows researchers to access unique vector geometries that are geometrically distinct from standard 2,5-disubstituted furans. This specific isomer enables the construction of "bent" or "kinked" molecular architectures often required to fit into cryptic binding pockets of kinases and GPCRs.
This guide details the handling, reactivity, and synthetic utility of this bifunctional reagent, focusing on maximizing yield and maintaining the integrity of its two reactive centers: the oxidation-prone aldehyde and the protodeboronation-prone boronic acid.
Chemical Profile & Stability Analysis
2.1 Structural Integrity
Unlike its 2-furanboronic acid counterparts, which are notoriously unstable due to rapid protodeboronation (facilitated by the adjacent heteroatom), the 3-boronic acid moiety in CAS 27339-36-2 is electronically more stable. The C3 position is less electron-rich than C2, reducing the rate of hydrolytic C-B bond cleavage.
However, the presence of the 4-formyl group introduces a dual challenge:
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Oxidation: The aldehyde is susceptible to autoxidation to the carboxylic acid if exposed to air.
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Polymerization: In the presence of strong bases (often used in Suzuki couplings), the aldehyde can undergo Cannizzaro reactions or aldol condensations.
2.2 Critical Handling Protocols
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Storage: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).
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State: Typically supplied as a tan to orange solid. Darkening indicates decomposition (oxidation/polymerization).
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Solubility: Soluble in MeOH, DMSO, DMF, and THF. Limited solubility in non-polar solvents (Hexane, Toluene) unless heated.
Synthetic Accessibility & Production
Note: While commercial sources exist, in-house preparation ensures freshness and purity, critical for sensitive catalytic cycles.
The synthesis of CAS 27339-36-2 follows a Protection-Metalation-Borylation-Deprotection sequence. Direct lithiation of 3-furaldehyde is non-viable due to nucleophilic attack on the carbonyl.
The Validated Pathway:
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Precursor: 3-Bromofuran-4-carbaldehyde.
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Protection: Conversion to the diethyl acetal using triethyl orthoformate/EtOH/H+.
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Metalation: Lithium-halogen exchange using n-BuLi at -78°C.
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Borylation: Trapping the lithio-species with Triisopropyl borate (B(OiPr)₃).
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Global Hydrolysis: Acidic workup (HCl) cleaves both the boronate ester and the acetal protecting group simultaneously.
Figure 1: Validated synthetic route preventing carbonyl side-reactions during borylation.
Core Application: Suzuki-Miyaura Cross-Coupling[4][5]
The primary utility of CAS 27339-36-2 is as a nucleophile in Pd-catalyzed cross-couplings. The challenge is preserving the aldehyde (electrophile) while activating the boronic acid (nucleophile).
4.1 The "Base Sensitivity" Dilemma
Standard Suzuki conditions use strong bases (e.g., K₂CO₃, NaOtBu) at high temperatures. This degrades the formyl group.
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Solution: Use mild bases (K₃PO₄, CsF) or non-aqueous conditions where possible.
4.2 Optimized Coupling Protocol
This protocol minimizes aldehyde degradation while ensuring high conversion.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Robust, resists poisoning by furan heteroatoms. |
| Base | K₃PO₄ (2.0 equiv) | Milder than carbonates; reduces aldol side-reactions. |
| Solvent | Dioxane : Water (4:1) | Essential for boronic acid activation; Dioxane solubilizes the furan. |
| Temp | 60°C - 80°C | 3-position coupling requires heat, but avoid reflux if possible. |
| Time | 4 - 12 Hours | Monitor by LCMS; stop immediately upon consumption of bromide. |
Step-by-Step Procedure:
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Charge a reaction vial with Aryl Bromide (1.0 eq), (4-Formylfuran-3-yl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
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Evacuate and backfill with Argon (x3).
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Add degassed Dioxane and aqueous K₃PO₄ (2.0 M).
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Heat to 80°C.
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Workup: Dilute with EtOAc, wash with water. Crucial: Wash with dilute NaHSO₃ if necessary to remove aldehyde oxidation byproducts, but standard brine wash is usually sufficient.
Divergent Functionalization Workflows
Once the aryl group is installed at the 3-position, the 4-formyl group serves as a pivot for diverse chemical space expansion.
Pathway A: Reductive Amination (Library Generation)
The most common follow-up reaction.
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Reagents: Amine (R-NH₂), NaBH(OAc)₃, DCE/DCM.
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Note: NaBH(OAc)₃ is preferred over NaCNBH₃ for safety and efficiency.
Pathway B: Olefination (Wittig/Horner-Wadsworth-Emmons)
Access to styryl-furan analogs.
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Reagents: Phosphonium salt/Phosphonate, LiHMDS or NaH.
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Constraint: Use non-nucleophilic bases to prevent ring opening.
Figure 2: Divergent synthesis workflow utilizing the bifunctional nature of the core.
Troubleshooting & Self-Validating Checks
| Observation | Root Cause | Corrective Action |
| Low Yield in Suzuki | Protodeboronation | Switch to anhydrous conditions using CsF as the base in Toluene/Dioxane. |
| Black Precipitate | Pd catalyst decomposition | Ensure rigorous degassing (freeze-pump-thaw) before heating. |
| Aldehyde Missing (NMR) | Cannizzaro reaction | Reduce base concentration or switch from Carbonate to Phosphate/Fluoride. |
| New Spot on TLC (Polar) | Oxidation to carboxylic acid | Check solvent quality (peroxides in ether/THF). Use fresh bottles. |
References
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ChemicalBook. 4-formylfuran-3-ylboronic acid CAS#: 27339-36-2. Retrieved from
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Sigma-Aldrich (Merck). 5-Formyl-2-furanboronic acid (Isomer Comparison). Retrieved from
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (General reference for boronic acid stability).
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PubChem. 3-Formylfuran-2-boronic acid (Isomer Data). Retrieved from [4]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
